2-Fluoro-5-(methoxymethoxy)phenylboronic acid
Overview
Description
2-Fluoro-5-(methoxymethoxy)phenylboronic acid is a chemical compound with the molecular formula C8H10BFO4 . It is a solid substance with a molecular weight of 199.972 g/mol . It is also known by other names such as 2-fluoro-5-methoxyphenylboronic acid, 2-fluoro-5-methoxyphenyl boronic acid, and 2-fluoro-5-methoxybenzeneboronic acid .
Synthesis Analysis
The synthesis of 2-Fluoro-5-(methoxymethoxy)phenylboronic acid involves various chemical reactions. For instance, it can be functionalized via lithiation and reaction with electrophiles . It can also be used in selective rhodium-catalyzed conjugate addition reactions . Furthermore, it can be used in the preparation of inhibitors of kinesin spindle protein (KSP) for potential use as antitumor agents .Molecular Structure Analysis
The molecular structure of 2-Fluoro-5-(methoxymethoxy)phenylboronic acid is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a fluoro group and a methoxymethoxy group .Chemical Reactions Analysis
In chemical reactions, 2-Fluoro-5-(methoxymethoxy)phenylboronic acid can undergo functionalization via lithiation and reaction with electrophiles . It can also participate in selective rhodium-catalyzed conjugate addition reactions .Physical And Chemical Properties Analysis
2-Fluoro-5-(methoxymethoxy)phenylboronic acid is a solid substance with a melting point of 195°C to 196°C . It has a molecular weight of 199.972 g/mol . The compound is white to yellow in color .Scientific Research Applications
Fluorescence Quenching Studies
- Studies have explored the fluorescence quenching mechanisms of boronic acid derivatives, which are relevant for understanding the photophysical properties of substances including 2-Fluoro-5-(methoxymethoxy)phenylboronic acid. The Stern-Volmer kinetics and quenching models offer insights into the quenching mechanisms and parameters of similar compounds (Geethanjali, Nagaraja, & Melavanki, 2015).
Regioselective Silylation
- Arylboronic acids, including derivatives similar to 2-Fluoro-5-(methoxymethoxy)phenylboronic acid, have been utilized in ortho-directing groups for regioselective silylation. This process is essential in modifying aromatic compounds, indicating a potential utility for this specific boronic acid in organic synthesis (Ihara & Suginome, 2009).
Enzyme-free Glucose Sensing
- A study synthesized a monomer for enzyme-free glucose sensing, incorporating a fluoro-containing phenylboronic acid. This suggests potential applications of similar fluoro-containing boronic acids, like 2-Fluoro-5-(methoxymethoxy)phenylboronic acid, in the development of glucose sensors (Bao et al., 2021).
Antiproliferative and Proapoptotic Compounds
- Phenylboronic acid derivatives, including structures similar to 2-Fluoro-5-(methoxymethoxy)phenylboronic acid, have been investigated for their antiproliferative and proapoptotic properties in oncological research, highlighting their potential in cancer treatment (Psurski et al., 2018).
Optical Modulation of Nanotubes
- The optical properties of carbon nanotubes can be modulated using phenyl boronic acids. A study of the structure-function relationship involving phenyl boronic acids grafted onto carbon nanotubes reveals a dependency on the boronic acid structure, hinting at the potential of 2-Fluoro-5-(methoxymethoxy)phenylboronic acid in nanotechnology applications (Mu et al., 2012).
Antifungal Activity
- Fluoro-substituted boronic acids have shown antifungal activity, suggesting the potential use of 2-Fluoro-5-(methoxymethoxy)phenylboronic acid in developing antifungal agents (Borys et al., 2019).
Synthesis of Silicon-containing Drugs
- Silicon-containing drugs can be synthesized using certain phenylboronic acids as building blocks. Research has highlighted the potential use of compounds like 2-Fluoro-5-(methoxymethoxy)phenylboronic acid in the synthesis of new drugs (Troegel et al., 2009).
Safety And Hazards
properties
IUPAC Name |
[2-fluoro-5-(methoxymethoxy)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BFO4/c1-13-5-14-6-2-3-8(10)7(4-6)9(11)12/h2-4,11-12H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMMNEHAUEUPEKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)OCOC)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BFO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-5-(methoxymethoxy)phenylboronic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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